![molecular formula C13H10O4S B14514613 [3-(Thiophene-2-carbonyl)phenoxy]acetic acid CAS No. 62810-11-1](/img/structure/B14514613.png)
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Thiophene-2-carbonyl)phenoxy]acetic acid: is an organic compound that features a thiophene ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid typically begins with thiophene-2-carboxylic acid and phenol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of [3-(Thiophene-2-carbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonyl and phenoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-2-acetic acid: Shares the thiophene ring but lacks the phenoxy group.
Thiophene-3-acetic acid: Another isomer with the acetic acid moiety attached at a different position on the thiophene ring.
Phenoxyacetic acid: Contains the phenoxy group but lacks the thiophene ring.
Uniqueness:
Structural Features: The combination of the thiophene ring, phenoxy group, and acetic acid moiety makes [3-(Thiophene-2-carbonyl)phenoxy]acetic acid unique.
Reactivity: The presence of both electron-rich and electron-deficient regions in the molecule allows for diverse chemical reactivity.
Applications: Its unique structure enables a wide range of applications in various fields, from catalysis to drug development.
Properties
CAS No. |
62810-11-1 |
|---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-[3-(thiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H10O4S/c14-12(15)8-17-10-4-1-3-9(7-10)13(16)11-5-2-6-18-11/h1-7H,8H2,(H,14,15) |
InChI Key |
IABZQGAZWFJIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


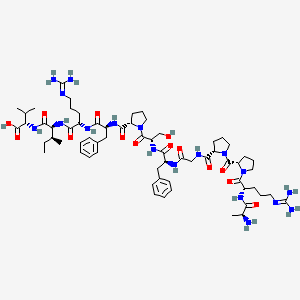
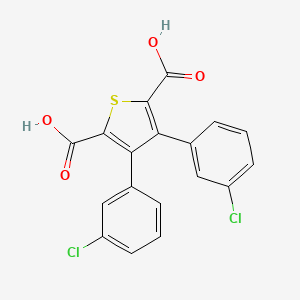
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
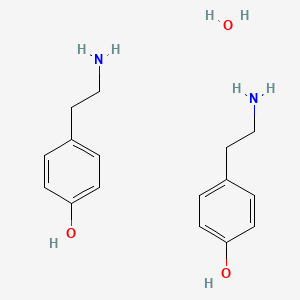
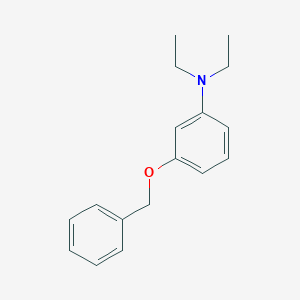
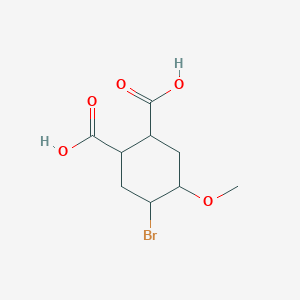
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
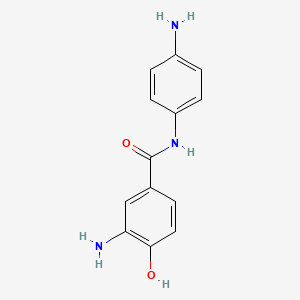
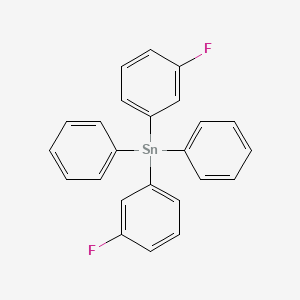
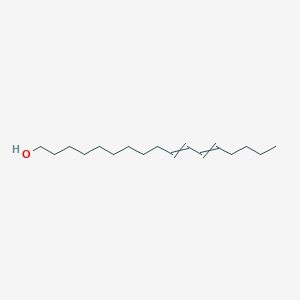
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
